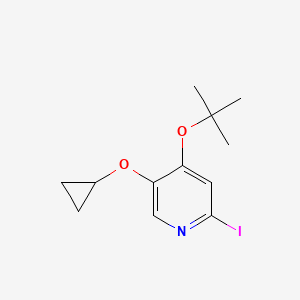
1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H12N2 It is a derivative of naphthalene, characterized by the presence of an amino group and a nitrile group on the tetrahydronaphthalene ring
Métodos De Preparación
The synthesis of 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reduction of a corresponding nitro compound followed by a nitrile formation reaction. Industrial production methods may involve catalytic hydrogenation and the use of specific reagents to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in π-electron delocalization, affecting its reactivity and interactions with other molecules. These interactions can influence various biological processes and chemical reactions.
Comparación Con Compuestos Similares
1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-1-naphthylamine: Similar in structure but lacks the nitrile group.
2-Amino-5,6,7,8-tetrahydronaphthalene: Another derivative with different substitution patterns.
6-Amino-1,2,3,4-tetrahydronaphthalene: A related compound with variations in the position of the amino group
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
1-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h5-6H,1-4,13H2 |
Clave InChI |
BISTYQPUBWIBON-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















